3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Cyclopropyl and phenyl group introduction: These groups can be introduced via alkylation or arylation reactions.
Thiazole ring formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: The compound can be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Alternatively, it may interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the thiazole ring.
3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: Different position of the carboxamide group.
3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-sulfonamide: Sulfonamide group instead of carboxamide.
Uniqueness
The presence of the thiazole ring and the specific positioning of the carboxamide group in 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide may confer unique biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with improved properties for various applications.
Properties
IUPAC Name |
5-cyclopropyl-2-phenyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(18-16-17-8-9-22-16)14-10-13(11-6-7-11)19-20(14)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDZSBXKPUSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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